5-Nitro-9h-fluorene-4-carboxylic acid
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Overview
Description
5-Nitro-9h-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H7NO5. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both nitro and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-9h-fluorene-4-carboxylic acid typically involves the nitration of 9H-fluorene-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the fluorene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-9h-fluorene-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Alcohols for esterification, amines for amidation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-9h-fluorene-4-carboxylic acid.
Substitution: Esters and amides of this compound.
Oxidation: Oxidized derivatives of the fluorene ring.
Scientific Research Applications
5-Nitro-9h-fluorene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-Nitro-9h-fluorene-4-carboxylic acid depends on its specific applicationThese functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 7-Nitro-9-oxo-9h-fluorene-4-carboxylic acid
- 2,5,7-Trinitro-9-oxo-9h-fluorene-4-carboxylic acid
- 9-Hydroxy-9h-fluorene-1-carboxylic acid
- 9-Methyl-9h-fluorene-2-carboxylic acid
Uniqueness
5-Nitro-9h-fluorene-4-carboxylic acid is unique due to the specific positioning of the nitro group at the 5-position and the carboxylic acid group at the 4-position on the fluorene ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other nitrofluorene derivatives. The presence of both nitro and carboxylic acid groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
7145-76-8 |
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Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
5-nitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-14(17)10-5-1-3-8-7-9-4-2-6-11(15(18)19)13(9)12(8)10/h1-6H,7H2,(H,16,17) |
InChI Key |
IMIYOMGCXPCDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C3=C1C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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